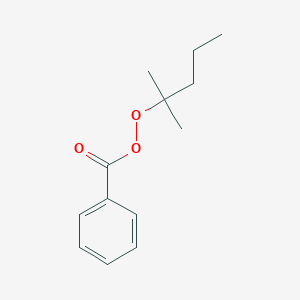

2-Methylpentan-2-YL benzenecarboperoxoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylpentan-2-YL benzenecarboperoxoate, also known as tert-Hexyl peroxybenzoate, is an organic peroxide compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is known for its applications in polymerization processes and as an initiator in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methylpentan-2-YL benzenecarboperoxoate can be synthesized through the reaction of 2-methylpentan-2-ol with benzenecarboperoxoic acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methylpentan-2-YL benzenecarboperoxoate undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can also be reduced under specific conditions to form different products.

Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or hydrocarbons .

Applications De Recherche Scientifique

2-Methylpentan-2-YL benzenecarboperoxoate has a wide range of applications in scientific research:

Chemistry: It is used as an initiator in polymerization reactions, particularly in the production of polymers and resins.

Biology: The compound is studied for its potential effects on biological systems, including its role as an oxidizing agent.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

Mécanisme D'action

The mechanism of action of 2-Methylpentan-2-YL benzenecarboperoxoate involves the generation of free radicals. These free radicals initiate polymerization reactions by breaking the double bonds in monomers, leading to the formation of polymer chains. The compound’s molecular targets include unsaturated hydrocarbons and other reactive species in the reaction mixture .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl peroxybenzoate

- tert-Amyl peroxybenzoate

- tert-Octyl peroxybenzoate

Comparison

Compared to similar compounds, 2-Methylpentan-2-YL benzenecarboperoxoate offers unique advantages in terms of its stability and reactivity. Its molecular structure allows for efficient initiation of polymerization reactions, making it a preferred choice in certain industrial applications .

Activité Biologique

2-Methylpentan-2-YL benzenecarboperoxoate (CAS No. 124350-67-0) is an organic peroxide compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a peroxy linkage, which is crucial for its reactivity and biological effects. The structure can be summarized as follows:

- Molecular Formula : C12H18O4

- Molecular Weight : 230.27 g/mol

- Functional Groups : Alkyl group (2-Methylpentan-2-YL), benzenecarboperoxoate.

The biological activity of this compound primarily stems from its ability to generate reactive oxygen species (ROS) upon decomposition. This property allows it to interact with various biological macromolecules, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential cellular damage.

- Oxidative Stress Induction : The compound can induce oxidative stress in cells by producing ROS, which can damage cellular components.

- Enzyme Inhibition : It may inhibit certain enzymes involved in antioxidant defense mechanisms, exacerbating oxidative damage.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study reported that exposure to this compound resulted in significant cell death in human cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacteria and fungi. In vitro studies demonstrated that it effectively inhibited the growth of pathogenic microorganisms, indicating its potential use as a preservative or disinfectant.

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest that the compound is rapidly metabolized in vivo, with a half-life that allows for potential therapeutic applications while minimizing toxicity.

Safety and Toxicology

Despite its biological activities, safety assessments are crucial. Preliminary toxicological evaluations indicate that while the compound exhibits cytotoxicity at high concentrations, it may have acceptable safety margins at lower doses used in therapeutic applications. Further studies are needed to fully assess its long-term effects and safety profile.

Propriétés

IUPAC Name |

2-methylpentan-2-yl benzenecarboperoxoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-10-13(2,3)16-15-12(14)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDJDZIIPSOZAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)OOC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595601 |

Source

|

| Record name | 2-Methylpentan-2-yl benzenecarboperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124350-67-0 |

Source

|

| Record name | 2-Methylpentan-2-yl benzenecarboperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.